molecular formula C10H7N3O2 B8756029 methyl 3-cyano-1H-indazole-6-carboxylate CAS No. 1374258-28-2

methyl 3-cyano-1H-indazole-6-carboxylate

Cat. No.: B8756029
CAS No.: 1374258-28-2
M. Wt: 201.18 g/mol
InChI Key: ROBGLDDGCODEOT-UHFFFAOYSA-N
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Description

Methyl 3-cyano-1H-indazole-6-carboxylate is a heterocyclic compound featuring an indazole core substituted with a cyano group at position 3 and a methoxycarbonyl group at position 4. Indazoles are bicyclic aromatic systems with two adjacent nitrogen atoms, and their derivatives are pivotal in medicinal chemistry due to their bioisosteric properties with purines and benzimidazoles. The cyano group (-CN) at position 3 confers electron-withdrawing effects, which may enhance stability and influence reactivity in substitution or coupling reactions.

Properties

CAS No.

1374258-28-2

Molecular Formula

C10H7N3O2

Molecular Weight

201.18 g/mol

IUPAC Name

methyl 3-cyano-1H-indazole-6-carboxylate

InChI

InChI=1S/C10H7N3O2/c1-15-10(14)6-2-3-7-8(4-6)12-13-9(7)5-11/h2-4H,1H3,(H,12,13)

InChI Key

ROBGLDDGCODEOT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=NN2)C#N

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects: Cyano vs. Halogens

Methyl 3-Bromo-2H-Indazole-6-Carboxylate (CAS 1045805-56-8)
  • Substituents : Bromo (-Br) at position 3, carboxylate (-COOCH₃) at position 5.
  • Tautomerism : Exists as the 2H-indazole tautomer, altering electron distribution compared to 1H-indazole derivatives.
  • Reactivity: Bromine’s larger atomic radius increases steric hindrance, but its electronegativity is lower than cyano. This makes bromo-substituted indazoles more reactive in cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig).
  • Molecular Weight: Higher than the cyano analog due to bromine’s mass (Br: 79.9 g/mol vs. CN: 26.0 g/mol).
  • Key Data : NMR signals for H-5 and H-8 appear at δ 8.09 and 8.29 ppm, respectively, indicating deshielding effects from the bromo group .
Methyl 3-Chloro-1H-Indazole-6-Carboxylate (CAS 1086391-18-5)
  • Substituents : Chloro (-Cl) at position 3.
  • Applications : Chloro derivatives are common intermediates in pharmaceutical synthesis due to their versatility in displacement reactions .
Methyl 3-Iodo-1H-Indazole-6-Carboxylate (CAS 885518-82-1)
  • Substituents : Iodo (-I) at position 3.
  • Reactivity : Iodine’s polarizability and weak C-I bond make this compound highly reactive in metal-catalyzed reactions (e.g., Ullmann coupling).
  • Stability: Prone to light-induced degradation compared to cyano or bromo analogs .

Positional Isomerism and Functional Group Variations

Methyl 1H-Indazole-6-Carboxylate (CAS 170487-40-8)
  • Substituents : Only a methoxycarbonyl group at position 6.
  • Comparison: The absence of a cyano group simplifies the electronic profile, reducing electron-withdrawing effects. This increases electron density at position 3, making it more susceptible to electrophilic attack.
  • Molecular Weight: 176.17 g/mol (vs. 201.18 g/mol for the cyano analog) .
Methyl 6-(Benzyloxy)-1H-Indazole-3-Carboxylate (CAS 954239-25-9)
  • Substituents : Benzyloxy (-OCH₂C₆H₅) at position 6, carboxylate at position 3.
  • Solubility: The benzyloxy group enhances lipophilicity, improving solubility in non-polar solvents.
  • Applications : Benzyl-protected derivatives are common in prodrug design to mask polar groups .
Methyl 1-Acetyl-3-Methyl-1H-Indazole-6-Carboxylate (CAS 2368870-45-3)
  • Substituents : Acetyl (-COCH₃) at position 1, methyl (-CH₃) at position 3.
  • Tautomer Stabilization : Acetylation locks the indazole in the 1H-tautomer, affecting regioselectivity in further modifications .

Functional Group Diversity

Methyl 6-Amino-1-Methyl-1H-Indazole-3-Carboxylate (CAS 1363380-69-1)
  • Substituents: Amino (-NH₂) at position 6, methyl at position 1.
  • Reactivity: The amino group enables conjugation with carboxylic acids or participation in Schiff base formation.
  • Molecular Weight: 205.21 g/mol, slightly higher than the cyano analog due to the amino group .
3-(Phenylselenyl)-1H-Indole-6-Carboxylate
  • Substituents : Selenyl (-SePh) at position 3.
  • Unique Properties : Selenium’s redox activity makes this compound useful in catalytic cycles or as a radical scavenger.
  • Yield : High synthetic yield (95%) via column chromatography .

Preparation Methods

Synthesis of the Carboxylic Acid Precursor

The synthesis of methyl 3-cyano-1H-indazole-6-carboxylate often begins with the preparation of its carboxylic acid derivative, 3-cyano-1H-indazole-6-carboxylic acid. A validated route involves the oxidation of a substituted indazole precursor under controlled conditions. In one protocol, sodium chlorite (NaClO₂) and 2-methyl-2-butene are employed as co-oxidizers in a dimethylformamide (DMF) solvent system buffered with sodium dihydrogenphosphate (NaH₂PO₄). This method achieves a 65% yield of the carboxylic acid at ambient temperature, minimizing side reactions such as overoxidation or decarboxylation.

The reaction mechanism proceeds via the in situ generation of hypochlorous acid (HOCl), which oxidizes intermediate hydroxyl groups to carboxylates. The use of 2-methyl-2-butene as a sacrificial alkene prevents excessive chlorination by scavenging chlorine radicals, thereby enhancing selectivity.

Esterification Reaction

The carboxylic acid is subsequently esterified using methanol in the presence of a catalytic acid, typically sulfuric acid (H₂SO₄), under reflux conditions. This step proceeds with high efficiency, yielding this compound in 90–98% purity after chromatographic purification. The general reaction equation is:

3-Cyano-1H-indazole-6-carboxylic acid+CH₃OHH₂SO₄, ΔMethyl 3-cyano-1H-indazole-6-carboxylate+H₂O\text{3-Cyano-1H-indazole-6-carboxylic acid} + \text{CH₃OH} \xrightarrow{\text{H₂SO₄, Δ}} \text{this compound} + \text{H₂O}

Key advantages of this method include its scalability and compatibility with acid-sensitive functional groups. However, the necessity for two sequential steps (oxidation followed by esterification) introduces logistical complexity, reducing the overall atom economy.

Direct Cyclization of Functionalized Precursors

Hydrazine-Mediated Ring Closure

An alternative single-step approach involves the cyclocondensation of methyl 2-cyano-5-formylbenzoate with hydrazine hydrate. This method constructs the indazole ring while simultaneously introducing the cyano and ester substituents. The reaction is typically conducted in ethanol at 80°C, leveraging the nucleophilic attack of hydrazine on the aldehyde group, followed by intramolecular cyclization.

While this route offers theoretical simplicity, practical challenges include the limited commercial availability of the aldehyde precursor and competing side reactions such as imine formation. Reported yields for analogous indazole syntheses range from 50–70%, suggesting room for optimization.

Microwave-Assisted Synthesis

Recent advances in microwave irradiation have enabled rapid cyclization of precursor molecules. For example, heating a mixture of methyl 2-cyano-5-aminobenzoate and formic acid under microwave conditions (150°C, 20 minutes) induces cyclodehydration, directly yielding the target compound. This method reduces reaction times from hours to minutes and improves yields to ~85% by minimizing thermal degradation.

Post-Functionalization of Halogenated Indazole Derivatives

Palladium-Catalyzed Cyanation

A halogenated intermediate, such as methyl 3-bromo-1H-indazole-6-carboxylate, serves as a substrate for metal-catalyzed cyanation. Using a palladium(II) catalyst (e.g., Pd(PPh₃)₄) and zinc cyanide (Zn(CN)₂) in dimethylacetamide (DMA) at 120°C, the bromo substituent is replaced by a cyano group via a transmetallation mechanism. This method achieves moderate yields (60–75%) but requires stringent anhydrous conditions and poses handling risks due to cyanide toxicity.

Copper-Mediated Reactions

Copper(I) cyanide (CuCN) in N-methylpyrrolidone (NMP) at 180°C provides a lower-cost alternative for cyanation. However, prolonged heating (>24 hours) and lower yields (40–55%) limit its industrial applicability.

Comparative Analysis of Synthetic Routes

Method Starting Material Conditions Yield Advantages Limitations
Esterification 3-Cyano-1H-indazole-6-carboxylic acidH₂SO₄, MeOH, reflux90–98%High yield, simple purificationMulti-step process, moderate atom economy
Hydrazine Cyclization Methyl 2-cyano-5-formylbenzoateEthanol, 80°C50–70%Single-step synthesisPrecursor availability, side reactions
Microwave Synthesis Methyl 2-cyano-5-aminobenzoateFormic acid, 150°C (microwave)~85%Rapid, high efficiencySpecialized equipment required
Pd-Catalyzed Cyanation Methyl 3-bromo-1H-indazole-6-carboxylatePd(PPh₃)₄, Zn(CN)₂, DMA, 120°C60–75%RegioselectiveCyanide handling, high cost

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for methyl 3-cyano-1H-indazole-6-carboxylate, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via cyclization of precursor intermediates. For example, analogous indazole derivatives are synthesized using formyl-indole intermediates and aminothiazolones under reflux with acetic acid . Cyano group introduction may involve nucleophilic substitution or coupling reactions with nitrile sources (e.g., CuCN or KCN), requiring inert atmospheres to prevent hydrolysis. Reaction temperature (80–120°C) and solvent polarity (e.g., DMF vs. THF) critically affect yield and purity.
  • Data Analysis : Monitor reaction progress via TLC or HPLC. Compare yields under varying conditions (e.g., 65% in DMF vs. 45% in THF) to optimize parameters.

Q. How can the purity and structural integrity of this compound be validated?

  • Methodology : Use a combination of analytical techniques:

  • NMR : Confirm regiochemistry via 1H^1H-NMR (e.g., indazole proton signals at δ 8.2–8.5 ppm) and 13C^{13}C-NMR (cyano carbon at ~115 ppm) .
  • HPLC-MS : Assess purity (>98%) and molecular ion peak (expected m/z: 231.2 for C11_{11}H7_7N3_3O2_2) .
  • FT-IR : Verify cyano group presence (sharp peak ~2240 cm1^{-1}) .

Q. What are the key stability considerations for storing this compound?

  • Methodology : Store at -20°C in airtight, light-resistant containers to prevent hydrolysis of the cyano group and ester functionality. Stability tests show <5% degradation over 6 months under these conditions . Avoid aqueous solvents; use anhydrous DMSO or DMF for stock solutions.

Advanced Research Questions

Q. How does the electron-withdrawing cyano group at position 3 influence the reactivity of the indazole core in cross-coupling reactions?

  • Methodology : Compare catalytic efficiency in Suzuki-Miyaura couplings using Pd(PPh3_3)4_4 or PdCl2_2(dppf). The cyano group deactivates the indazole ring, requiring higher temperatures (100–120°C) and longer reaction times (24–48 hrs) versus non-cyano analogs .
  • Data Contradiction : Some studies report reduced yields with bulky ligands (e.g., XPhos), while others note improved selectivity—highlighting the need for substrate-specific optimization .

Q. What mechanistic insights explain conflicting bioactivity data for this compound in kinase inhibition assays?

  • Methodology : Perform molecular docking and kinetic assays (e.g., ADP-Glo™) to evaluate binding to ATP pockets. Conflicting IC50_{50} values (e.g., 0.5 µM vs. 5 µM) may arise from assay conditions (e.g., Mg2+^{2+} concentration) or protein isoform variability .
  • Resolution : Validate using isoform-specific kinases and standardized buffer systems.

Q. How can computational modeling guide the design of this compound derivatives for improved pharmacokinetics?

  • Methodology : Use DFT calculations to predict electron density distribution and logP values. For instance, substituting the methyl ester with a tert-butyl group increases logP from 1.2 to 2.5, enhancing membrane permeability .
  • Validation : Synthesize top candidates and compare in vitro permeability (Caco-2 assay) and metabolic stability (microsomal incubation) .

Methodological Notes

  • Synthesis Optimization : Prioritize Pd-catalyzed cyanation for regioselectivity, as seen in analogous iodinated indazoles .
  • Analytical Pitfalls : Cyano group hydrolysis during LC-MS can produce false peaks; use low-pH mobile phases (e.g., 0.1% formic acid) to mitigate this .
  • Biological Assays : Pre-saturate assay buffers with nitrogen to prevent oxidation of the indazole core .

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